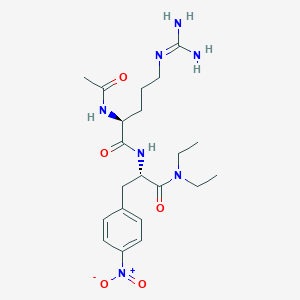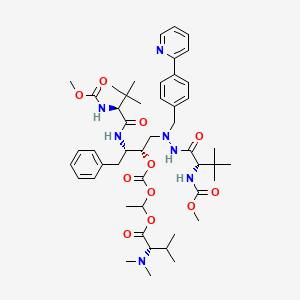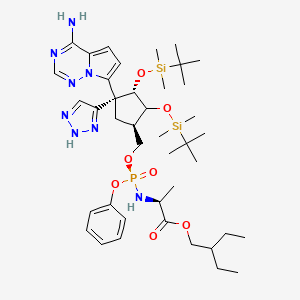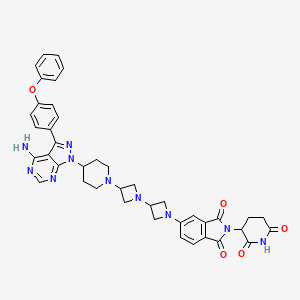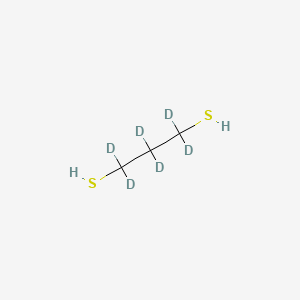
1,3-Propane-d6-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propane-d6-dithiol: is a deuterated form of 1,3-propanedithiol, where the hydrogen atoms are replaced with deuterium. This compound is represented by the molecular formula C3H2D6S2. It is a colorless liquid with a strong, unpleasant odor. The presence of deuterium makes it useful in various scientific applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Propane-d6-dithiol can be synthesized through the reaction of deuterated 1,3-dibromopropane with sodium hydrosulfide in a deuterated solvent. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of deuterated 1,3-dibromopropane followed by its reaction with sodium hydrosulfide. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propane-d6-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydrosulfide are commonly used.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Propane-d6-dithiol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioacetals and thioethers.
Biology: It is used in studies involving isotopic labeling to trace metabolic pathways.
Medicine: It is used in the synthesis of pharmaceuticals and in drug development studies.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-propane-d6-dithiol involves its ability to form strong bonds with metal ions, leading to the formation of chelate rings. This property is utilized in various chemical reactions and industrial applications. The molecular targets include metal ions, and the pathways involved are primarily those related to chelation and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanedithiol: The non-deuterated form of 1,3-propane-d6-dithiol.
1,2-Ethanedithiol: A similar compound with two sulfur atoms but a shorter carbon chain.
1,4-Butanedithiol: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of deuterium, which makes it particularly useful in isotopic labeling studies. Its chemical properties are similar to those of 1,3-propanedithiol, but the deuterium atoms provide additional stability and distinct spectroscopic characteristics.
Eigenschaften
Molekularformel |
C3H8S2 |
|---|---|
Molekulargewicht |
114.27 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol |
InChI |
InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
InChI-Schlüssel |
ZJLMKPKYJBQJNH-NMFSSPJFSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])S)C([2H])([2H])S |
Kanonische SMILES |
C(CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


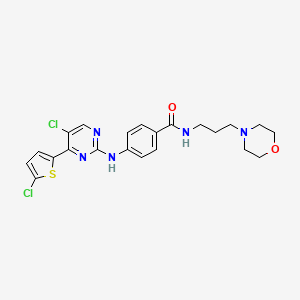
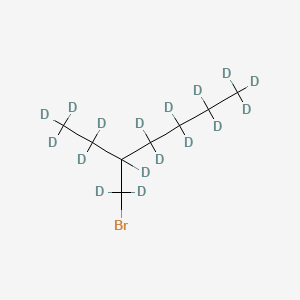
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
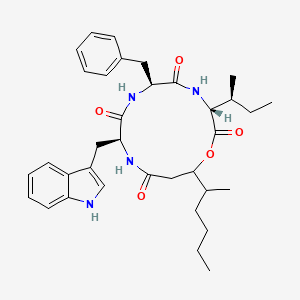
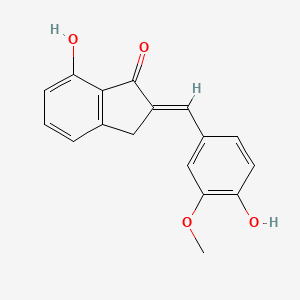
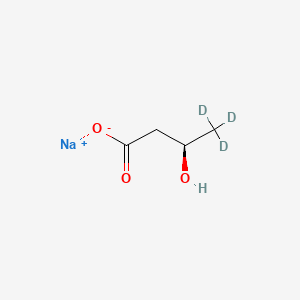

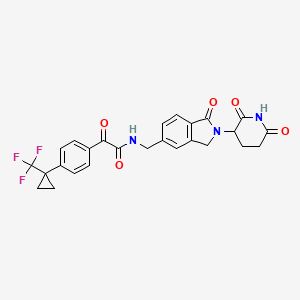
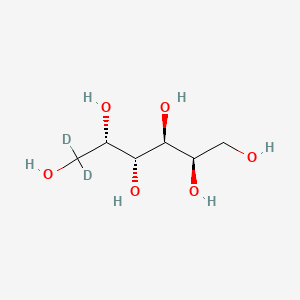
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)
